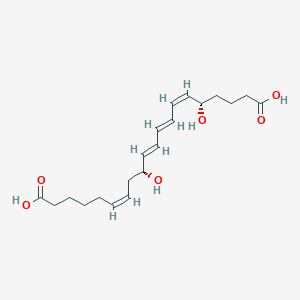

Ácido 20-carboxileucotrieno B4

Descripción general

Descripción

20-Carboxy Leukotriene B4 is a metabolite of Leukotriene B4, a lipid mediator involved in inflammatory responses. This compound binds with high affinity to the BLT1 receptor and plays a role in modulating neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Aplicaciones Científicas De Investigación

20-Carboxy Leukotriene B4 has several scientific research applications:

Mecanismo De Acción

20-Carboxy Leukotriene B4 exerts its effects by binding to the BLT1 receptor with high affinity. This binding inhibits Leukotriene B4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis. The compound acts as a natural inhibitor of Leukotriene B4, thereby modulating inflammatory responses .

Similar Compounds:

Leukotriene B4: The parent compound, involved in inflammatory responses.

20-Hydroxy Leukotriene B4: An intermediate in the oxidation pathway of Leukotriene B4.

Uniqueness: 20-Carboxy Leukotriene B4 is unique in its ability to bind to the BLT1 receptor with high affinity and inhibit Leukotriene B4-mediated responses. This makes it a valuable compound for studying and modulating inflammatory pathways .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

20-Carboxy-leukotriene B4 binds to the BLT1 receptor with high affinity . It inhibits LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Cellular Effects

20-Carboxy-leukotriene B4 has been found to inhibit all of the LTB4-mediated neutrophil responses tested, including migration, degranulation, and leukotriene biosynthesis . It also inhibits the LTB4-mediated migration of human eosinophils .

Molecular Mechanism

The molecular mechanism of 20-Carboxy-leukotriene B4 involves binding to the BLT1 receptor with high affinity . This binding inhibits LTB4-mediated neutrophil responses .

Metabolic Pathways

20-Carboxy-leukotriene B4 is a metabolite of LTB4 in human neutrophils . In human leukocytes, LTB4 is inactivated by the enzyme LTB4 20-hydroxylase . The resulting 20-hydroxy LTB4 is further oxidized to 20-Carboxy-leukotriene B4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 20-Carboxy Leukotriene B4 is synthesized through the omega-oxidation of Leukotriene B4. This process involves the enzyme Leukotriene B4 20-hydroxylase, which converts Leukotriene B4 to 20-hydroxy Leukotriene B4. The 20-hydroxy Leukotriene B4 is then further oxidized to 20-carboxy Leukotriene B4 .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield. The compound is often produced in solution form, such as in ethanol, and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: 20-Carboxy Leukotriene B4 primarily undergoes oxidation reactions. The initial oxidation of Leukotriene B4 to 20-hydroxy Leukotriene B4 and subsequent oxidation to 20-carboxy Leukotriene B4 are key steps in its metabolic pathway .

Common Reagents and Conditions:

Reagents: NADPH, Leukotriene B4 20-hydroxylase

Conditions: Enzymatic reactions typically occur in the presence of NADPH and under physiological conditions.

Major Products: The major product formed from the oxidation of Leukotriene B4 is 20-carboxy Leukotriene B4 .

Propiedades

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGPVJGNOLNHT-VFLUTPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313358 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

80434-82-8 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Carboxy-leukotriene� B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 20-Carboxy-leukotriene B4 produced in the body?

A: 20-Carboxy-leukotriene B4 is a metabolite of leukotriene B4, itself a product of the 5-lipoxygenase pathway involved in arachidonic acid metabolism. Leukotriene B4 undergoes ω-oxidation, primarily in neutrophils, to form 20-hydroxy-leukotriene B4, which is further oxidized to 20-Carboxy-leukotriene B4. []

Q2: What is the significance of studying 20-Carboxy-leukotriene B4 levels in young male smokers?

A: Research indicates that plasma levels of 20-Carboxy-leukotriene B4 are elevated in young male cigarette smokers compared to non-smokers. This elevation suggests a potential link between cigarette smoking, inflammation, and the 5-lipoxygenase pathway. [] Additionally, exposure of human neutrophils to nicotine and cotinine, components of cigarette smoke, resulted in increased production of 20-Carboxy-leukotriene B4, further supporting this connection. []

Q3: Can dietary interventions influence the levels of 20-Carboxy-leukotriene B4?

A: Studies on dairy cows with subclinical mastitis suggest that dietary inulin supplementation can modulate milk metabolite levels, including reducing 20-Carboxy-leukotriene B4. This finding implies a potential role for dietary interventions in influencing the 5-lipoxygenase pathway and inflammatory responses, although further research is needed to confirm these effects in humans. []

Q4: Is 20-Carboxy-leukotriene B4 connected to specific disease states?

A: While not a diagnostic marker itself, researchers observed altered levels of 20-Carboxy-leukotriene B4 in the serum of patients with early-stage non-small cell lung cancer. This finding suggests potential involvement of the 20-Carboxy-leukotriene B4 pathway in the disease process and warrants further investigation. [] Additionally, elevated 20-Carboxy-leukotriene B4 levels are found in the milk of cows with subclinical mastitis, indicating a potential role in inflammatory processes within the mammary gland. []

Q5: How is 20-Carboxy-leukotriene B4 measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to quantify 20-Carboxy-leukotriene B4 in biological samples. This method involves derivatizing 20-Carboxy-leukotriene B4 to improve its volatility and thermal stability before analysis. Researchers have investigated various derivatization techniques, including methyl ester trimethylsilyl, methyl ester allyldimethylsilyl, and methyl ester tert-butyldimethylsilyl ethers. []

Q6: What are the implications of leukotriene A4 release for 20-Carboxy-leukotriene B4 production?

A: Research suggests that human polymorphonuclear leukocytes (PMNLs) release a significant portion of synthesized leukotriene A4, the precursor to both leukotriene B4 and 20-Carboxy-leukotriene B4. [] This release allows for transcellular metabolism, where neighboring cells can take up leukotriene A4 and convert it to 20-Carboxy-leukotriene B4, contributing to its overall levels within tissues. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)